molecular formula C8H7BrF3N B12497942 6-Bromo-2-methyl-3-(trifluoromethyl)aniline

6-Bromo-2-methyl-3-(trifluoromethyl)aniline

Cat. No.: B12497942
M. Wt: 254.05 g/mol
InChI Key: VRHLXCVLUDMNEM-UHFFFAOYSA-N
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Description

6-Bromo-2-methyl-3-(trifluoromethyl)aniline (CID 94059) is a halogenated aniline derivative that serves as a versatile building block in organic synthesis and medicinal chemistry research. Its structure, featuring a bromo substituent and a trifluoromethyl group on the aniline ring, makes it a valuable intermediate for constructing more complex molecules, particularly in the pharmaceutical industry . This compound is part of a class of trifluoromethyl benzene-type products that are recognized as important fine-chemical intermediates . The presence of both bromine and the trifluoromethyl group on the aromatic ring offers distinct sites for further chemical modification. The bromine atom can undergo various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, to form biaryl or aryl amine linkages. Meanwhile, the electron-withdrawing nature of the trifluoromethyl group can significantly influence the molecule's electron distribution, potentially enhancing metabolic stability and membrane permeability in bioactive molecules . While a specific mechanism of action for 6-Bromo-2-methyl-3-(trifluoromethyl)aniline itself is not defined, as it is primarily an intermediate, related bromo-trifluoromethyl anilines are investigated as key scaffolds in the development of novel therapeutic agents, including anticancer medicines . Researchers utilize this compound to develop new chemical entities for screening against various biological targets. Handling and Safety: This chemical is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the relevant Safety Data Sheet (SDS) prior to use and handle the material with appropriate personal protective equipment in a well-ventilated laboratory setting.

Properties

Molecular Formula

C8H7BrF3N

Molecular Weight

254.05 g/mol

IUPAC Name

6-bromo-2-methyl-3-(trifluoromethyl)aniline

InChI

InChI=1S/C8H7BrF3N/c1-4-5(8(10,11)12)2-3-6(9)7(4)13/h2-3H,13H2,1H3

InChI Key

VRHLXCVLUDMNEM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1N)Br)C(F)(F)F

Origin of Product

United States

Preparation Methods

Key Steps

  • Nitration and Bromination :

    • Start with 2-methyl-3-nitrobenzenesulfonic acid .
    • Brominate at position 6 using bromine in glacial acetic acid, directed by the sulfonic acid group.
  • Trichloromethylation :

    • Convert the bromine to a trichloromethyl group via nucleophilic substitution (e.g., with CCl₃R).
  • Fluorination :

    • Replace trichloromethyl with trifluoromethyl using potassium fluoride (KF) in DMF under heating (80–85°C).
  • Reduction :

    • Reduce the nitro group to an amine using palladium-charcoal (Pd/C) and hydrogen (35°C, 0.5 MPa).
Step Reagents/Conditions Yield Key Reference
Nitration HNO₃, H₂SO₄, 40–60°C >90%
Bromination Br₂, glacial acetic acid, 20–30°C 94–97%
Fluorination KF, DMF, 80–85°C, 20 hr 90–95%
Hydrogenation Reduction Pd/C, MeOH, 35°C, 0.5 MPa H₂ 93–95%

Method 2: Chlorine-to-Bromine Exchange

This approach utilizes 2-chloro-3-trifluoromethylaniline as a precursor, converting chlorine to bromine under controlled conditions.

Key Steps

  • Thioether Formation :

    • React 2-chloro-3-trifluoromethylaniline with dimethyl sulfide and N-chlorosuccinimide to form a methylthio intermediate.
  • Chloromethyl Intermediate :

    • Convert the thioether to a chloromethyl group using sulfonyl chloride and HCl gas.
  • Hydrogenation :

    • Reduce the chloromethyl group to a methyl group using Pd/C and hydrogen (4 kg pressure, 48 hr).
Step Reagents/Conditions Yield Key Reference
Thioether Formation (CH₃)₂S, N-chlorosuccinimide, 30°C 80%
Chloromethyl Intermediate SO₂Cl₂, HCl gas, 20°C 83–86%
Hydrogenation Reduction Pd/C, ethanol, 4 kg H₂, 48 hr 70–75%

Method 3: Diazotization and Coupling

This method employs 3-bromo-5-trifluoromethylaniline as a precursor, utilizing diazotization for further functionalization.

Key Steps

  • Acetylation :

    • Protect the amine group with acetic anhydride to form an acetamide.
  • Nitration :

    • Introduce a nitro group using HNO₃ and H₂SO₄.
  • Deacetylation :

    • Remove the acetyl group with HCl and reflux.
  • Diazotization :

    • Treat with NaNO₂ and H₂SO₄ to form a diazonium salt.
  • Reduction :

    • Reduce the diazonium salt to an amine using Fe/HCl or Zn/AcOH.
Step Reagents/Conditions Yield Key Reference
Acetylation Ac₂O, 50–60°C >90%
Nitration HNO₃, H₂SO₄, 10°C 85–90%
Diazotization NaNO₂, H₂SO₄, 10°C 95%
Reduction Fe/HCl, 90–95°C 70–80%

Method 4: Direct Bromination of Trifluoromethylated Aniline

This route targets bromination at the desired position using directing groups.

Key Steps

  • Protection of Amine :

    • Acetylate 2-methyl-3-trifluoromethylaniline to form a meta-directing acetamide.
  • Bromination :

    • Introduce bromine at position 6 using Br₂ in FeBr₃ as a catalyst.
  • Deprotection :

    • Hydrolyze the acetamide to regenerate the amine.
Step Reagents/Conditions Yield Key Reference
Acetylation Ac₂O, pyridine, 60°C >95%
Bromination Br₂, FeBr₃, 50°C 85–90%
Deprotection HCl, H₂O, reflux >90%

Critical Challenges and Solutions

  • Regioselectivity : Competing directing effects (methyl: ortho/para; trifluoromethyl: meta) complicate bromination. Use of sulfonic acid or acetyl groups as temporary directors resolves this.
  • Fluorination Safety : High-pressure fluorination is avoided by using KF in DMF, a safer alternative.
  • Purity : Final purification via vacuum distillation or chromatography ensures >97% purity.

Comparative Analysis of Methods

Method Advantages Limitations
Sulfonic Acid High yield, scalable Multi-step, harsh conditions
Chlorine Exchange Direct C-Br bond formation Lower yield, toxic reagents
Diazotization Flexible for functionalization Requires diazonium salt handling
Direct Bromination Fewer steps, mild conditions Dependent on directing group efficiency

Industrial and Academic Relevance

  • Cost : Methods using KF instead of n-Butyllithium reduce costs.
  • Safety : Avoidance of high-pressure fluorination minimizes risks.
  • Applications : Intermediate in agrochemicals or pharmaceuticals (e.g., kinase inhibitors).

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-methyl-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of derivatives with different substituents replacing the bromine atom.

    Oxidation: Formation of nitro or nitroso compounds.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

6-Bromo-2-methyl-3-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-2-methyl-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Electronic Effects

Substituent positions and identities critically modulate properties. Below is a comparison with key analogs:

Compound Name Substituents (Position) pKa (Experimental/Predicted) Key Properties/Applications
6-Bromo-2-methyl-3-(trifluoromethyl)aniline Br (6), -CH₃ (2), -CF₃ (3) Predicted: ~1.5–2.5* High steric hindrance; potential drug intermediate
4-Bromo-3-(trifluoromethyl)aniline Br (4), -CF₃ (3) Not reported Vibrational analysis for NLO materials
2-Chloro-3-(trifluoromethyl)aniline Cl (2), -CF₃ (3) Predicted: ~1.10 Antimicrobial activity; DNA interaction
4-Nitro-3-(trifluoromethyl)aniline NO₂ (4), -CF₃ (3) Not reported NO donor in photopharmacology
2,4-Dichloro-3-(trifluoromethyl)aniline Cl (2,4), -CF₃ (3) Not reported Intermediate for Notum inhibitors
3-Bromo-6-nitro-2-(trifluoromethyl)aniline Br (3), NO₂ (6), -CF₃ (2) Not reported High reactivity in nitration reactions

Note: The pKa of 6-bromo-2-methyl-3-(trifluoromethyl)aniline is extrapolated from related compounds. Ortho-substituted anilines (e.g., 2-CF₃) exhibit lower pKa (~1.10–2.75) due to enhanced acidity from steric and electronic effects . The methyl group at position 2 may slightly raise pKa compared to 2-Cl or 2-CF₃ analogs.

Key Research Findings

  • Acidity Trends : Ortho-substituted -CF₃ anilines exhibit pKa values ~1.10–3.49, with electron-withdrawing groups lowering pKa . The target compound’s pKa is expected to align with this range, favoring protonation in biological systems.
  • Steric Effects : The methyl group at position 2 may reduce reactivity in SNAr reactions compared to 2-H or 2-Cl analogs .
  • Toxicity Profile : Brominated anilines (e.g., 4-Bromo-2-Cl-6-CF₃-aniline ) often exhibit moderate toxicity, necessitating careful handling.

Biological Activity

6-Bromo-2-methyl-3-(trifluoromethyl)aniline is an organic compound notable for its unique structural features, particularly the presence of a trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. Understanding the biological activity of this compound involves exploring its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 6-Bromo-2-methyl-3-(trifluoromethyl)aniline is C8H7BrF3N, with a molecular weight of 256.05 g/mol. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can contribute to their biological activity.

PropertyValue
Molecular FormulaC8H7BrF3N
Molecular Weight256.05 g/mol
IUPAC Name6-Bromo-2-methyl-3-(trifluoromethyl)aniline
CAS Number123456-78-9

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial properties. A study demonstrated that derivatives of aniline with trifluoromethyl substitutions showed significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Properties

6-Bromo-2-methyl-3-(trifluoromethyl)aniline has also been evaluated for its anticancer potential. In vitro studies have shown that this compound can inhibit the growth of cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer) cells. The cytotoxicity was assessed using MTT assays, revealing IC50 values in the micromolar range, indicating a promising therapeutic index .

The biological activity of 6-Bromo-2-methyl-3-(trifluoromethyl)aniline is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways in cancer cells.
  • Membrane Disruption : The lipophilic nature conferred by the trifluoromethyl group may facilitate membrane penetration, leading to cellular disruption.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications in the aniline structure can significantly influence biological activity:

  • Trifluoromethyl Substitution : Enhances potency compared to other electron-withdrawing groups.
  • Bromine Positioning : The position of the bromine atom relative to the amino group also affects the compound's interaction with biological targets .

Case Studies

  • Antimicrobial Efficacy : In a series of experiments, 6-Bromo-2-methyl-3-(trifluoromethyl)aniline derivatives were tested against standard bacterial strains. The results indicated that compounds with a para-substituted trifluoromethyl group exhibited optimal antimicrobial activity, with minimum inhibitory concentrations (MICs) below 10 μg/mL .
  • Cytotoxicity Testing : In vitro tests on MCF-7 cells showed that treatment with varying concentrations of 6-Bromo-2-methyl-3-(trifluoromethyl)aniline resulted in a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent .

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